N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Description
N-[2-(2,3-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 3-phenylpropanamide moiety at position 2.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-7-6-10-20(16(15)2)25-22(18-13-27-14-19(18)24-25)23-21(26)12-11-17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLQFDLWIPTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 2,3-dimethylphenyl and phenylpropanamide groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Table 1: Comparison with Chloroacetamide Herbicides
Thiophene-Pyrazole Hybrids
Compounds from , such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a), share fused pyrazole-thiophene systems. Key distinctions include:
- Functional Groups: The target compound lacks the amino, hydroxy, and cyano groups present in 7a, which are critical for hydrogen bonding in biological systems .
- Activity : Thiophene-pyrazole hybrids in exhibit antimicrobial properties, while the target compound’s phenylpropanamide chain may prioritize membrane penetration or enzyme inhibition.
Table 2: Comparison with Thiophene-Pyrazole Derivatives
Triazole-Based Amides
highlights ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3), a triazole derivative with an acetamide side chain. Comparisons include:
- Heterocycle: The triazole ring in compound 3 enables π-π stacking, whereas the thienopyrazole in the target compound may offer enhanced electron delocalization .
- Synthesis Pathways : Both compounds utilize nucleophilic substitutions, but the target compound’s synthesis likely involves cyclocondensation of thiophene and pyrazole precursors, differing from the hydrazine-mediated routes in .
Research Findings and Hypotheses
- Potency: The thienopyrazole core may improve binding affinity compared to simpler pyrazoles (e.g., 7a) due to increased planar rigidity and aromatic surface area .
- Selectivity: The 2,3-dimethylphenyl group could reduce non-target interactions compared to alachlor’s 2,6-diethylphenyl group, which is associated with broad-spectrum herbicidal activity .
Biological Activity
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a complex organic compound belonging to the thienopyrazole class. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The compound is characterized by the following structural elements:
- Thieno[3,4-c]pyrazole core : A bicyclic structure that contributes to its biological activity.
- Dimethylphenyl substituent : Enhances lipophilicity and potentially influences binding interactions.
- Propanamide moiety : May play a role in receptor affinity and selectivity.
Biological Activity Overview
Research indicates that thienopyrazole derivatives exhibit a range of biological activities including:
- Antitumor Effects : Many pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways such as BRAF(V600E) and EGFR .
- Anti-inflammatory Properties : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like nitric oxide synthase (NOS) and cyclooxygenase (COX) .
- Antibacterial Activity : Some derivatives have been reported to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
Antitumor Activity
A study focused on the synthesis of several thienopyrazole derivatives, including this compound. The compound was evaluated for its ability to inhibit cancer cell proliferation. Results showed that it effectively reduced cell viability in specific cancer lines by inducing apoptosis through mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-[...]-propanamide | A549 (Lung) | 15 | Apoptosis induction |
| N-[...]-propanamide | MCF7 (Breast) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
In a separate study investigating anti-inflammatory properties, the compound was tested for its ability to inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages. The results indicated a significant reduction in cytokine levels with an IC50 value of approximately 25 µM.
| Treatment | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Control | 0 | 0 |
| N-[...]-propanamide | 70 | 65 |
Antibacterial Activity
The antibacterial efficacy of this compound was assessed against various bacterial strains. The compound exhibited promising activity against both Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of thienopyrazole compounds can be influenced by various structural modifications:
- Substituent Variations : Altering the position or type of substituents on the phenyl groups can enhance or diminish activity.
- Core Modifications : Changes to the thieno[3,4-c]pyrazole core can affect binding affinity to target proteins.
- Lipophilicity : Increased lipophilicity generally correlates with improved membrane permeability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
